Ethyl 3,3-dimethylacrylate (CAS 638-10-8), also known as ethyl senecioate, is a branched α,β-unsaturated ester characterized by a gem-dimethyl group at the beta position. As a colorless liquid with a boiling point of approximately 154-155 °C, it serves as a Michael acceptor, dienophile, and structural building block in organic synthesis . From a procurement perspective, its specific steric bulk and electronic profile offer a balanced reactivity that is utilized for the synthesis of complex pharmaceuticals, agricultural pheromones, and specialized polymer intermediates, distinguishing it from unsubstituted acrylates or mono-substituted crotonates.
Substituting Ethyl 3,3-dimethylacrylate with generic in-class alternatives like methyl 3,3-dimethylacrylate or ethyl crotonate frequently results in process incompatibilities and altered product profiles. The specific ethyl leaving group dictates the thermodynamic driving force and required temperatures during transesterification, directly impacting the ratio of unwanted isomers[1]. Furthermore, the ethyl ester exhibits markedly different photochemical reaction kinetics compared to its methyl counterpart, requiring substantial adjustments to reactor residence times [2]. Consequently, unauthorized substitution can lead to extended processing times, compromised isomeric purity, and shifts in the environmental volatility profile of the formulated product.
In the synthesis of the vine mealybug sex pheromone precursor (2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate), Ethyl 3,3-dimethylacrylate functions as an effective acyl donor. When reacted with 2-isopropenyl-5-methyl-4-hexen-1-ol at 120 °C, it achieved a 92.4% yield with a restricted isomer impurity profile (0.10% of the 3-methyl-3-butenoate isomer). This is directly comparable to Methyl 3,3-dimethylacrylate, which yielded 93.0% but with a slightly higher isomer content of 0.12% [1].
| Evidence Dimension | Target product yield and isomer impurity |
| Target Compound Data | 92.4% yield; 0.10% isomer impurity |
| Comparator Or Baseline | Methyl 3,3-dimethylacrylate (93.0% yield; 0.12% isomer impurity) |
| Quantified Difference | 0.02% reduction in unwanted isomer formation |
| Conditions | Ti(IV) isopropoxide catalyzed transesterification, 120 °C (ethyl) vs standard conditions (methyl) |
The use of the ethyl ester provides an alternative thermodynamic driving force via ethanol removal while maintaining or slightly improving the isomeric purity of the final agrochemical product.
The choice of the ester alkyl group significantly impacts the reaction kinetics in photochemical processes. During the photochemical cycloaddition with acetaldehyde using a 450 W medium pressure Hanovia lamp, Ethyl 3,3-dimethylacrylate required 7 days of irradiation to reach completion. In contrast, the closely related Methyl 3,3-dimethylacrylate achieved completion in 86 hours under identical conditions [1].
| Evidence Dimension | Irradiation time for reaction completion |
| Target Compound Data | 7 days (168 hours) |
| Comparator Or Baseline | Methyl 3,3-dimethylacrylate (86 hours) |
| Quantified Difference | 1.95x longer reaction time for the ethyl ester |
| Conditions | Photochemical reaction with acetaldehyde and benzophenone in benzene, room temperature |
Process chemists must account for the substantially longer reactor residence time when substituting the ethyl ester for the methyl ester in continuous-flow or batch photochemical syntheses.
The environmental fate and atmospheric half-life of volatile organic compounds are dictated by their reactivity with oxidants like ozone. Ethyl 3,3-dimethylacrylate exhibits a gas-phase bimolecular rate coefficient for reaction with ozone of 8.2 ± 1.9 × 10^-18 cm3 molecule-1 s-1. This is comparable to Ethyl crotonate, which has a rate coefficient of 8.0 ± 1.8 × 10^-18 cm3 molecule-1 s-1 [1]. The addition of the second beta-methyl group marginally increases the electron density and subsequent ozone reactivity of the double bond.
| Evidence Dimension | Bimolecular rate coefficient (k_O3) |
| Target Compound Data | 8.2 ± 1.9 × 10^-18 cm3 molecule-1 s-1 |
| Comparator Or Baseline | Ethyl crotonate (8.0 ± 1.8 × 10^-18 cm3 molecule-1 s-1) |
| Quantified Difference | 0.2 × 10^-18 cm3 molecule-1 s-1 increase in reactivity |
| Conditions | 298 ± 2 K, 990 ± 15 mbar, dry conditions, relative rate method |
Understanding the specific atmospheric degradation rate is essential for environmental compliance and life-cycle assessment of volatile emissions from industrial formulations.
As a polarized α,β-unsaturated compound, Ethyl 3,3-dimethylacrylate acts as a Michael-type acceptor, which is a primary mechanism for its biological activity and toxicity. In population growth impairment assays using Tetrahymena pyriformis, Ethyl 3,3-dimethylacrylate demonstrated a toxicity value of log(IGC50) = 2.25. In comparison, the related Michael acceptor Allyl crotonate exhibited a higher toxicity with a log(IGC50) of 1.90 [1].
| Evidence Dimension | Toxicity to Tetrahymena pyriformis (log IGC50) |
| Target Compound Data | 2.25 |
| Comparator Or Baseline | Allyl crotonate (1.90) |
| Quantified Difference | 0.35 log units higher IGC50 (lower toxicity) |
| Conditions | Population growth impairment assay for modeling Michael addition reactivity |
The lower relative toxicity of Ethyl 3,3-dimethylacrylate provides a more favorable occupational safety profile for scale-up operations compared to more reactive allyl analogs.
Ethyl 3,3-dimethylacrylate is highly suited as an acyl donor in the transesterification synthesis of complex agricultural pheromones, such as the vine mealybug sex pheromone. Its ability to achieve >92% yields while suppressing unwanted isomerization (to 0.10%) makes it a highly suitable precursor where ethanol by-product removal aligns with the plant's distillation capabilities[1].
In the synthesis of complex natural products or specialized cyclic intermediates, the compound is utilized in photochemical cycloadditions. Although it requires longer irradiation times than its methyl counterpart, its specific steric profile yields distinct ethyl-protected intermediates that may be necessary for downstream deprotection or coupling steps [2].
Due to its specific electrophilic reactivity and favorable toxicity profile (log IGC50 = 2.25), Ethyl 3,3-dimethylacrylate serves as a viable candidate for integration into specialized copolymers and adhesives. It offers a safer handling profile compared to highly reactive allyl crotonates while still providing the necessary vinyl functionality for cross-linking[3].
Flammable